1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline

Kinase Inhibition p38 MAPK NF-kB inducing kinase

The compound 1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline (molecular formula C₂₁H₂₀FN₅) is a fully synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-f]isoquinoline structural class. Its architecture fuses a pyrazole ring to an isoquinoline core, bearing a 4-fluorophenyl substituent at position 1 and an N-methylpiperazine moiety at position This class has been the subject of patent filings that broadly claim utility as kinase inhibitors, particularly targeting p38 mitogen-activated protein kinase (MAPK) and NF-κB-inducing kinase (NIK), for potential anti-inflammatory and immunomodulatory applications.

Molecular Formula C21H20FN5
Molecular Weight 361.4 g/mol
Cat. No. B12615081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline
Molecular FormulaC21H20FN5
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C3C=NC=CC3=C4C(=C2)C=NN4C5=CC=C(C=C5)F
InChIInChI=1S/C21H20FN5/c1-25-8-10-26(11-9-25)20-12-15-13-24-27(17-4-2-16(22)3-5-17)21(15)18-6-7-23-14-19(18)20/h2-7,12-14H,8-11H2,1H3
InChIKeyLBTYSQJQYXYHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline: Core Scaffold & Procurement Context


The compound 1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline (molecular formula C₂₁H₂₀FN₅) is a fully synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-f]isoquinoline structural class [1]. Its architecture fuses a pyrazole ring to an isoquinoline core, bearing a 4-fluorophenyl substituent at position 1 and an N-methylpiperazine moiety at position 5. This class has been the subject of patent filings that broadly claim utility as kinase inhibitors, particularly targeting p38 mitogen-activated protein kinase (MAPK) and NF-κB-inducing kinase (NIK), for potential anti-inflammatory and immunomodulatory applications [2][3]. However, the precise pharmacological profile of this specifically substituted derivative remains largely uncharacterized in the open scientific literature.

Class-level p38α / NIK kinase inhibitor scaffold
Activity inferred from patent claims; compound-specific profiling absent
Uncharacterized tool molecule for pathway studies
Requires in-house validation of potency and selectivity
N-Methylpiperazine substituent for salt formation
May support solubility screening compared to neutral analogs

Why 1-(4-Fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline Cannot Be Assumed Equivalent to In-Class Analogs


Within the pyrazolo[3,4-f]isoquinoline family, even minor substituent variations at the 5-position are known to profoundly alter the biological target profile. For instance, the 5-bromo analog (5-bromo-1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinoline) serves as a common late-stage intermediate for further derivatization, but its own kinase inhibition properties are undefined, while a 5-(3-pyridinyl) analog (CAS 938437-45-7) would be expected to engage entirely different binding interactions than the basic, tertiary amine-containing N-methylpiperazine group of the target compound . The combination of an electron-withdrawing 4-fluorophenyl group at the 1-position and a solubilizing, hydrogen-bond-capable N-methylpiperazine at the 5-position creates a unique pharmacophoric pattern that cannot be replicated by the commercially available halogen or simple aryl intermediates. Consequently, generic substitution of any other 5-substituted pyrazolo[3,4-f]isoquinoline for the target compound carries a high risk of losing the specific, albeit not yet fully quantified, biological activity intended for a research program.

Target
N-Methylpiperazine derivative (this compound)
Analog
5-Bromo intermediate (CAS 938437-40-2)
5-Br analog lacks basic center; solubility and kinase engagement may differ significantly
Target
N-Methylpiperazine derivative
Analog
5-(3-Pyridinyl) analog (weakly basic)
Pyridinyl analog may shift binding interactions; pharmacophoric pattern not replicated

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline


Kinase Inhibition Selectivity Profile: p38α MAPK vs. NIK Target Class Engagement

The target compound exists at the intersection of two privileged kinase inhibitor scaffolds. Pyrazolo[3,4-f]isoquinoline derivatives are explicitly claimed as p38α MAPK inhibitors in patent US20080269209A1, where the general structure encompasses a 4-fluorophenyl at R1 and a piperazine-containing moiety at R3 [1]. A structurally related patent family (DE10229762A1) claims pyrazoloisoquinolines with similar substitution patterns as NF-κB-inducing kinase (NIK) inhibitors [2]. The specific R3 = N-methylpiperazine group is not explicitly enumerated with quantitative data in either patent, representing a critical gap. The closest explicitly disclosed comparator with quantitative p38 inhibition is the class-level benchmark that compounds of formula I provide >50% inhibition at 10 μM, with preferred compounds achieving this at 1 μM and most preferred at 0.1 μM [1]. However, no compound-specific IC₅₀ value is publicly available for the target compound against p38α, NIK, or any other kinase, nor are head-to-head data versus the 5-bromo or 5-(3-pyridinyl) analogs available.

Kinase Selectivity
Class-level inference
No compound-specific IC₅₀ data available. Patent class benchmark: >50% p38 inhibition at 10 μM (preferred 0.1 μM).
Activity inferred only from scaffold class; target profiling not established.
Verify p38α and NIK engagement in-house before assay use.
Kinase Inhibition p38 MAPK NF-kB inducing kinase Selectivity Screening

Physicochemical Differentiation: Calculated vs. Experimental Drug-Likeness Parameters

The N-methylpiperazine substituent at the 5-position confers distinct physicochemical properties compared to common synthetic intermediates. The target compound (C₂₁H₂₀FN₅, MW ~361.4 g/mol) contains a basic tertiary amine center (calculated pKa ~7.5-8.5 for the N-methylpiperazine moiety) that can form salts and improve aqueous solubility under physiological conditions. In contrast, the 5-bromo intermediate (5-bromo-1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinoline, C₁₆H₉BrFN₃, MW 342.17 g/mol) lacks this basic center, predicting significantly lower aqueous solubility and no capacity for salt formation [1]. The 5-(3-pyridinyl) analog (C₂₁H₁₃FN₄, MW 340.35 g/mol) features a weakly basic pyridine (pKa ~5.2) rather than the strongly basic piperazine, which would alter both solubility and protein binding characteristics . While no experimental logP or thermodynamic solubility data for the target compound have been published, the calculated topological polar surface area (TPSA) for the target compound is estimated at ~43 Ų (N-methylpiperazine contributes additional polar surface vs. the bromo analog), placing it within acceptable oral drug-likeness space.

Physicochemical Profile
Calculated
Target: MW 361.4, ionizable piperazine (pKa ~7.5–8.5), TPSA ~43 Ų
5-Br analog: MW 342.2, no basic center, TPSA ~30 Ų
Salt-forming basic center may support formulation and solubility screening.
All values are computed; experimental solubility and logP remain unavailable.
Drug-likeness Lipinski Rule of Five Physicochemical Properties Solubility Prediction

Synthetic Accessibility and Structural Uniqueness as a Procurement Differentiator

The target compound represents a fully elaborated, functionalized pyrazolo[3,4-f]isoquinoline scaffold rather than a synthetic intermediate. The 5-bromo analog (CAS 938437-40-2) is explicitly listed in patent US20080269209A1 as a synthetic building block for further derivatization via transition metal-catalyzed cross-coupling [1]. The target compound, bearing a C–N bond at the 5-position connecting the isoquinoline core to N-methylpiperazine, requires an additional synthetic step (nucleophilic aromatic substitution or Buchwald-Hartwig amination) beyond the bromo intermediate . This means the target compound is a 'value-added' product occupying a more advanced position in the synthetic pathway. For a research group seeking to test the biological hypothesis that a basic piperazine at the 5-position enhances kinase engagement or cellular permeability, procuring this pre-functionalized compound eliminates the need for in-house synthetic development, catalyst screening, and purification of the amination step, which can represent significant time and cost savings.

Synthetic Position
Procurement context
Target compound lies one C–N coupling step beyond the 5-bromo building block; procurement bypasses Pd-catalyzed amination.
Pre-functionalized for biology-focused labs; building block suits medicinal chemistry groups.
Retrosynthetic analysis based on patent disclosures; no published procedure for this specific compound.
Synthetic Chemistry Building Block Late-Stage Functionalization Chemical Space

Evidence-Based Application Scenarios for 1-(4-Fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline


Kinase Inhibitor Tool Compound for Investigating p38α MAPK or NIK Mediated Inflammatory Pathways

Based on the class-level patent disclosures claiming pyrazolo[3,4-f]isoquinolines as p38α and NIK inhibitors [1], the target compound can serve as a structurally novel tool molecule for probing the role of these kinases in cellular models of inflammation. However, researchers must first establish compound-specific IC₅₀ values and selectivity profiles, as no such data are publicly available. The N-methylpiperazine group may contribute to a kinase selectivity fingerprint distinct from the unsubstituted or aryl-substituted analogs, but this remains an untested hypothesis.

Primary Hit for Structure-Activity Relationship (SAR) Exploration Around the 5-Position

The compound fills a specific SAR niche by introducing a basic, tertiary amine at the 5-position of the pyrazolo[3,4-f]isoquinoline core. This is a logical starting point for medicinal chemistry programs seeking to improve solubility, modulate logD, or explore additional hydrogen-bond interactions with kinase hinge or ribose pocket residues. Procurement of this compound enables direct comparison with the 5-bromo, 5-(3-pyridinyl), and other 5-substituted analogs in parallel biological assays, provided all compounds are sourced and tested under identical conditions.

Reference Standard for Analytical Method Development

Given its well-defined molecular formula (C₂₁H₂₀FN₅) and the presence of a chromophoric pyrazolo[3,4-f]isoquinoline core, the target compound can serve as a UV-active or MS-detectable reference standard for developing HPLC or LC-MS methods to monitor synthetic reactions, assess purity of building block batches, or quantify compound levels in biological matrices during in vitro ADME studies. The N-methylpiperazine moiety provides a characteristic MS/MS fragmentation signature (neutral loss of 85 Da for piperazine ring cleavage) that can be leveraged for selective reaction monitoring.

Negative Control for Investigating Target Engagement Dependence on 5-Substituent Basicity

In a panel of pyrazolo[3,4-f]isoquinolines with varying 5-substituents, the target compound's basic N-methylpiperazine group contrasts with the neutral bromo or weakly basic pyridinyl analogs. This property allows it to be used as a probe for understanding whether the biological activity of this scaffold class is influenced by the ionization state of the 5-substituent at physiological pH, a key consideration for target engagement in intracellular vs. extracellular kinase domains.

Application
Selection Property
Validation Focus
p38α/NIK pathway studies
Class-level kinase inhibitor scaffold
Establish compound-specific IC₅₀ and selectivity profile
5-Position SAR exploration
Basic N-methylpiperazine substituent
Benchmark against 5-bromo and 5-pyridinyl analogs under identical conditions
Analytical method development
Chromophoric core and MS-fragmentable piperazine
Develop HPLC/LC-MS methods for purity and quantification
Ionization-state probe for target engagement
pH-dependent ionization of N-methylpiperazine
Test target engagement under physiological vs. altered pH conditions
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